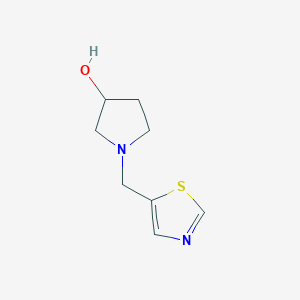

1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMHVKMFIHYGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Amination:this Powerful and Widely Used Method Provides an Alternative Route. It Involves the Reaction of a Thiazole 5 Carbaldehyde with Pyrrolidin 3 Ol.bohrium.comnih.govthe Initial Reaction Forms an Intermediate Iminium Ion, Which is then Reduced in Situ by a Suitable Reducing Agent, Such As Sodium Triacetoxyborohydride Stab or Sodium Cyanoborohydride Nabh₃cn , to Yield the Final Secondary Amine Product. This Method is Often High Yielding and Tolerant of a Wide Range of Functional Groups.

Optimization of Synthetic Protocols (e.g., Catalyst Use, Reaction Conditions)

The efficiency of synthetic routes to thiazole-pyrrolidine hybrids is highly dependent on the optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Use: The selection of an appropriate catalyst is crucial for maximizing yield and minimizing reaction time. In the context of thiazole synthesis, various catalysts have been explored. For instance, Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been used to promote metal-free synthesis protocols. organic-chemistry.org In other cases, copper salts are employed to catalyze oxidative reactions for thiazole formation from simple aldehydes and amines. organic-chemistry.org For creating hybrid molecules, specific catalysts are essential; piperidine (B6355638) is often used as a base catalyst for Knoevenagel condensations that link different heterocyclic fragments. mdpi.com The development of reusable magnetic nanocatalysts represents a green chemistry approach, allowing for easy separation and recycling of the catalyst. researchgate.net

Reaction Conditions: Solvents play a critical role, and their polarity can influence reaction rates and outcomes. For example, the synthesis of certain thiazole derivatives shows the highest yields in ethanol (B145695) (EtOH). nih.gov Temperature is another key parameter; while some reactions proceed efficiently at room temperature, others require heating or refluxing to overcome activation energy barriers. mdpi.combeilstein-journals.org

Recent advancements focus on environmentally benign methodologies. The use of microwave irradiation has been shown to dramatically reduce reaction times, sometimes from hours to minutes. nih.govtandfonline.com Furthermore, solvent-free reaction conditions, including mechanochemical methods like ball milling, are gaining traction. These techniques are not only eco-friendly but can also lead to significantly improved yields compared to conventional solution-based methods. beilstein-journals.orgnih.gov The optimization process is often empirical, involving systematic screening of different conditions to identify the ideal protocol for a specific transformation.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | Ethanol | 35 | 20 | 72 |

| 2 | 10 | Ethanol | 35 | 20 | 85 |

| 3 | 15 | Ethanol | 35 | 20 | 94 |

| 4 | 15 | Methanol | 35 | 20 | 88 |

| 5 | 15 | Acetonitrile | 35 | 20 | 81 |

Data is based on an analogous ultrasonic-assisted synthesis to demonstrate the effect of parameter changes. nih.gov

Structure Activity Relationship Sar Studies of 1 Thiazol 5 Ylmethyl Pyrrolidin 3 Ol Derivatives

Influence of Thiazole (B1198619) Ring Substitution on Biological Activity

The thiazole ring is a common scaffold in pharmacologically active compounds, and its substitution pattern is a critical determinant of biological activity. nih.govmdpi.com Modifications at various positions of the thiazole ring in related compounds have been shown to significantly modulate their therapeutic effects.

The position of substituents on the thiazole ring—typically at the C2, C4, or C5 positions—plays a pivotal role in the molecule's interaction with its biological target.

C2-Position: In many classes of thiazole derivatives, the C2 position is frequently substituted to modulate activity. For instance, in certain series of antimicrobial thiazoles, the nature of the group at the C2 position can drastically alter the spectrum of activity.

C4-Position: Substitution at the C4 position often influences the steric bulk and electronic environment of the ring. In some anti-inflammatory thiazole derivatives, introducing aryl groups at C4 has been a successful strategy to enhance potency.

C5-Position: The C5 position, adjacent to the methylene (B1212753) linker in the parent compound, is particularly sensitive to substitution. Studies on related thiazole structures have shown that introducing substituents at this position can directly impact how the thiazole ring is oriented relative to the rest of the molecule, thereby affecting target binding. For example, in a series of 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives, the introduction of a 2,6-dichlorobenzylidene group at the 5-position was found to increase antibacterial activity. scielo.br Similarly, SAR studies on other thiazole-containing compounds indicated that acyl group substitutions at the 5-position of the thiazole ring were crucial for antibacterial activity. nih.gov

Table 1: Effect of Thiazole C5-Position Substitution on Antibacterial Activity Data synthesized from studies on related thiazolidinone derivatives.

| Substituent at C5 | Target Organism | Activity |

| 2,6-Dichlorobenzylidene | K. pneumoniae | Increased |

| Acetyl Group | Various Bacteria | Active |

| Anilido Group | Various Bacteria | Active |

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the thiazole ring are fundamental to their biological effects.

Electronic Effects: The electron density of the thiazole ring can influence its ability to participate in hydrogen bonds, pi-pi stacking, or other non-covalent interactions with a target receptor or enzyme. In studies of certain 2,4-disubstituted thiazole derivatives, it was found that the presence of electron-withdrawing groups like -NO2 or electron-donating groups like -OCH3 in the para position of a benzene (B151609) ring attached to the thiazole moiety was beneficial for antimicrobial activity.

Steric Effects: The size and shape of substituents can either facilitate or hinder the optimal binding of the molecule to its target. A bulky substituent might provide additional beneficial interactions (e.g., van der Waals forces) if the binding pocket is large enough to accommodate it. Conversely, a large group could cause steric hindrance, preventing the molecule from fitting into a smaller binding site. In the development of some thiazole derivatives, increasing the size of substituents has been shown to improve potency up to a certain point, after which further increases in size lead to a loss of activity.

Impact of Pyrrolidine (B122466) Moiety Modifications on Compound Potency

The pyrrolidine-3-ol moiety serves as a crucial anchor, often involved in key interactions with the biological target. Its modification is a key strategy for optimizing a compound's potency and selectivity. nih.govnih.gov

The hydroxyl (-OH) group at the C3 position of the pyrrolidine ring is a significant functional group that can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form strong and specific interactions with amino acid residues (such as aspartate, glutamate, serine, or threonine) in a protein's binding site.

Studies on analogous compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have demonstrated the critical role of hydroxyl groups in biological activity, specifically antioxidant properties. nih.gov Protecting or removing the hydroxyl group often leads to a substantial decrease or complete loss of activity, highlighting its essential role in molecular recognition and binding. nih.gov The position and orientation of this hydroxyl group are therefore critical for anchoring the molecule in the correct conformation for a biological effect.

The pyrrolidine ring in 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol contains a stereocenter at the C3 position. The three-dimensional arrangement, or stereochemistry, of a drug molecule is paramount as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comnih.govresearchgate.net

The two enantiomers ((R)- and (S)-) of 3-hydroxypyrrolidine will orient the hydroxyl group in different spatial directions. This can have a profound impact on potency, as often only one enantiomer (the eutomer) can form the precise interactions required for high-affinity binding with the target, while the other enantiomer (the distomer) may be significantly less active or even inactive. nih.gov In the development of chiral drugs, it is common to find that the biological activity resides predominantly in one of the enantiomers. For instance, studies on the isomers of 3-Br-acivicin revealed that only the natural (5S, αS) isomers exhibited significant antiplasmodial potency, suggesting that stereochemistry was vital for recognition and transport. nih.gov Therefore, the synthesis and testing of individual enantiomers of this compound derivatives are essential for defining the optimal stereochemical configuration for a given biological activity.

Table 2: General Impact of Stereochemistry on Biological Activity

| Isomer | General Biological Potency | Rationale |

| Enantiomer 1 (e.g., R) | High | Optimal 3D fit with the chiral biological target. |

| Enantiomer 2 (e.g., S) | Low to Inactive | Sub-optimal or no fit due to incorrect spatial orientation of key functional groups. |

| Racemic Mixture | Intermediate | Activity is typically due to the presence of the more active enantiomer. |

Significance of the Methylene Linker Between Thiazole and Pyrrolidine

The length and flexibility of this linker are critical parameters. A single methylene group, as in this scaffold, provides a degree of rotational freedom, allowing the thiazole and pyrrolidine rings to adopt various conformations. This flexibility can be advantageous, enabling the molecule to find the most energetically favorable binding pose within a receptor pocket. However, too much flexibility can be detrimental, leading to a loss of entropy upon binding and potentially lower affinity.

Identification of Essential Pharmacophoric Features for Target Recognition

The interaction of this compound and its analogs with their biological target, primarily the muscarinic acetylcholine (B1216132) receptors (mAChRs), is dictated by a set of key structural components that define the compound's pharmacophore. wikipedia.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov For this class of compounds, the essential features for target recognition can be dissected into the contributions of the basic nitrogen, the central hydroxyl group, and the aromatic thiazole ring system.

The Basic Nitrogen Center: The protonatable nitrogen atom within the pyrrolidine ring is a cornerstone of the pharmacophore. In many muscarinic agonists, a basic nitrogen, which is positively charged at physiological pH, is crucial for forming a key ionic interaction with a conserved negatively charged aspartate residue in the orthosteric binding pocket of the muscarinic receptors. nih.govmonash.edu This interaction is a primary anchor for the ligand within the receptor binding site. The structure of the substituent on this nitrogen can influence selectivity and potency. For instance, in related muscarinic agonists, a methyl group on the basic nitrogen is often optimal for activity. nih.gov

The Hydrogen-Bonding Region: The hydroxyl group at the 3-position of the pyrrolidinol ring serves as a critical hydrogen bond donor. This group is believed to interact with the side chains of specific amino acid residues, such as threonine or tyrosine, within the receptor's binding site. nih.gov The stereochemistry of this hydroxyl group is paramount. The (R)-enantiomer of related 3-hydroxypyrrolidine derivatives typically displays significantly higher affinity for muscarinic receptors than the (S)-enantiomer, highlighting the precise geometric requirements for this hydrogen-bonding interaction.

The combination of these three key features—the cationic amine, the hydrogen-bond-donating hydroxyl group, and the hydrophobic aromatic ring—forms the fundamental pharmacophore for this class of muscarinic agonists. The spatial relationship between these three points is critical for proper orientation and high-affinity binding within the constrained environment of the receptor's orthosteric site.

Table 1: Key Pharmacophoric Features and Their Postulated Interactions

| Pharmacophoric Feature | Structural Moiety | Postulated Interaction with Receptor | Significance for Activity |

| Cationic Center | Protonated Pyrrolidine Nitrogen | Ionic bond with a conserved Aspartate residue | Primary anchoring point |

| Hydrogen Bond Donor | (R)-hydroxyl group | Hydrogen bond with Threonine/Tyrosine residues | Potency and stereoselectivity |

| Aromatic/Hydrophobic Region | Thiazole Ring | Hydrophobic & π-π stacking interactions | Binding affinity and subtype selectivity |

Table 2: Impact of Structural Modifications on Receptor Affinity (Hypothetical Data Based on Related Series)

The following table illustrates the general principles of SAR for this scaffold, based on findings from structurally related muscarinic agonists. The affinity values (Ki) are representative and intended to demonstrate the impact of modifying key pharmacophoric features.

| Compound | Modification from Parent Structure | Postulated Effect on Interaction | Representative Ki (nM) at M1 Receptor |

| This compound (Parent) | - | Optimal pharmacophore engagement | 15 |

| Analogue A | Removal of hydroxyl group | Loss of key hydrogen bond | > 1000 |

| Analogue B | (S)-stereoisomer of hydroxyl group | Suboptimal hydrogen bond geometry | 250 |

| Analogue C | Quaternization of pyrrolidine nitrogen | Potentially enhanced ionic interaction | 8 |

| Analogue D | Replacement of thiazole with a phenyl ring | Altered hydrophobic/aromatic interactions | 45 |

| Analogue E | Replacement of thiazole with a non-aromatic cyclohexyl ring | Loss of aromatic stacking interactions | 600 |

In Vitro Pharmacological Investigations and Biological Target Identification

Modulation of Specific Enzyme Activities by Thiazole-Pyrrolidine Hybrids

The unique structural combination of a thiazole (B1198619) ring and a pyrrolidinol moiety in 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol has prompted investigations into its ability to inhibit specific enzymes implicated in various diseases.

Cyclooxygenase (COX) Inhibition Profiling

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are key mediators of inflammation. The selective inhibition of these enzymes is a critical goal in the development of anti-inflammatory drugs. While various thiazole and thiazolidinone derivatives have been identified as COX inhibitors, the specific inhibitory profile of this compound remains an area of active investigation. mdpi.com Research on related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has shown that the nature of the substituent on the pyrrolidine (B122466) ring can significantly influence COX-1 and COX-2 inhibitory activity. nih.gov For instance, a methoxy-substituted pyrrolidine derivative demonstrated potent COX-1 inhibition through hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov The development of selective COX-1 inhibitors is of interest for their potential anti-inflammatory effects with a reduced risk of certain side effects associated with non-selective NSAIDs. nih.gov

Table 1: COX Inhibition Data for Related Thiazole and Pyrrolidine Derivatives

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Diarylthiazole Derivatives | COX-1 | 1.08 - 9.62 | Selective for COX-1 | nih.gov |

| 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione | COX-1 | Not specified | More active against COX-1 | nih.gov |

Note: Data for the specific compound this compound is not available. The table presents data for structurally related compounds to indicate the potential for this class.

Vanin-1 Enzyme Interaction and Inhibitory Mechanisms

Vanin-1 is a pantetheinase that plays a role in oxidative stress and inflammation. Its inhibition is being explored as a therapeutic strategy for conditions like inflammatory bowel disease. nih.govacs.org Recent studies have identified a series of thiazole carboxamides as potent inhibitors of Vanin-1. nih.gov The inhibitory mechanism involves binding to the enzyme at the protein, cellular, and tissue levels. nih.gov Although direct inhibitory data for this compound on Vanin-1 is not yet published, the established activity of related thiazole derivatives suggests that this compound could also interact with and potentially inhibit the Vanin-1 enzyme. nih.govacs.org The inhibition of Vanin-1 is thought to modulate glutathione (B108866) biosynthesis, thereby impacting the cellular response to oxidative stress. acs.org

Dihydrofolate Reductase (DHFR) Binding and Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer agents. snv63.runih.gov The antifolate activity of various heterocyclic compounds, including those containing thiazole and pyrrolidine moieties, has been documented. nih.govresearchgate.net For example, new thiophenyl-pyrazolyl-thiazole hybrids have demonstrated significant inhibitory activity against Mycobacterium tuberculosis DHFR. nih.gov The pyrrolidine scaffold itself is recognized as a key pharmacophore in the design of DHFR inhibitors. researchgate.net The hybridization of these two pharmacophores in this compound suggests its potential as a DHFR inhibitor, though specific binding and inhibition studies are required to confirm this. nih.govresearchgate.net

Other Relevant Enzyme Systems (e.g., FAK, LOX, InhA)

The therapeutic potential of thiazole-pyrrolidine hybrids extends to other enzyme systems. Lipoxygenase (LOX) enzymes are involved in inflammatory pathways, and some thiazole derivatives have shown inhibitory activity against them. mdpi.com The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in mycobacterial cell wall synthesis and a target for antitubercular drugs. Derivatives of bicyclic hydroxy-1H-pyrrolopyridine-triones have been designed as InhA inhibitors. nih.gov While direct evidence for this compound is pending, the established activity of related structures points to the possibility of interaction with these enzyme systems.

Receptor Ligand Binding and Functional Modulation

Beyond enzyme inhibition, thiazole-pyrrolidine compounds have been investigated for their ability to bind to and modulate the function of G protein-coupled receptors (GPCRs), which are critical targets in drug discovery.

Adenosine (B11128) Receptor Affinity and Selectivity

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are involved in a multitude of physiological processes, and their modulation offers therapeutic opportunities for various diseases. nih.govnih.govmdpi.com A number of thiazole-containing heterocyclic structures have been developed as potent adenosine receptor antagonists. nih.govmdpi.com For instance, derivatives of thiazolo[5,4-d]pyrimidine (B3050601) have exhibited high affinity for both the human A1 and A2A adenosine receptors. mdpi.com The structure-activity relationship studies of these compounds reveal that substitutions on the thiazole-containing core can significantly influence binding affinity and selectivity. nih.govmdpi.com Given these findings, this compound represents a scaffold with the potential for high-affinity binding to adenosine receptors. Further radioligand binding assays and functional studies are necessary to determine its specific affinity and selectivity profile for the different adenosine receptor subtypes.

Table 2: Adenosine Receptor Binding Affinities for Related Thiazole Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine Derivative (Compound 18) | hA1 | 1.9 | mdpi.com |

| Thiazolo[5,4-d]pyrimidine Derivative (Compound 18) | hA2A | 0.06 | mdpi.com |

| Pyrazolo[3,4-d]pyridazine Derivative (Compound 10b) | hA1 | 21 | nih.gov |

Note: This table illustrates the potential of thiazole-based compounds to act as high-affinity adenosine receptor ligands. Specific data for this compound is not currently available.

Potential for Neurotransmitter Receptor Interactions (e.g., AMPA Receptors)

The thiazole moiety present in this compound is a key structural feature in compounds known to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory. nih.gov Dysregulation of AMPA receptor activity can lead to excitotoxicity and is implicated in various neurological disorders. nih.gov

Research into thiazole-carboxamide derivatives has shown that they can act as negative allosteric modulators (NAMs) of AMPA receptors. nih.gov In studies using HEK293T cells expressing different AMPA receptor subunits, these compounds demonstrated potent inhibition of AMPAR-mediated currents. nih.gov The mechanism of action involves altering the receptor's kinetics, specifically by enhancing deactivation rates, which points to a potential neuroprotective effect. nih.gov For instance, one of the most potent compounds in a tested series, TC-2, effectively inhibited all AMPA receptor subunits. nih.gov Furthermore, investigations have identified that the interaction of certain oligomers with AMPA receptors, particularly those containing the GluR2 subunit, can be prevented by AMPA receptor inhibitors. researchgate.net This suggests that compounds targeting these receptors could prevent synaptic disruption associated with neurodegenerative conditions. researchgate.net The structural elements of this compound suggest it could potentially share these AMPAR-modulating properties, making it a candidate for investigation in neurological disorders characterized by excitotoxicity. nih.govresearchgate.net

Cellular Biological Response Profiling

In Vitro Cellular Growth Inhibition and Apoptosis Induction Mechanisms

The thiazole nucleus is a well-established pharmacophore in the design of anticancer agents, appearing in drugs like the tyrosine kinase inhibitor dasatinib. nih.gov Derivatives incorporating the 1,3-thiazole ring have demonstrated significant cytotoxic activity against various human cancer cell lines through the induction of apoptosis. nih.gov The mechanisms underlying this activity often involve the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov

Studies on phthalimide-thiazole hybrids have revealed potent cytotoxic effects. For example, compound 5b (a phthalimide-thiazole derivative) was highly effective against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.2 µM. nih.gov Other derivatives, 5g and 5k , showed strong activity against PC-12 and MDA-MB-468 cells, respectively. nih.gov The pro-apoptotic activity of these compounds was confirmed by DNA fragmentation assays and the activation of caspase-3. nih.gov Similarly, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives exhibited potent anti-proliferative activity, causing cell cycle arrest at the G0/G1 phase in a select group of cancer cell types, including the human B-cell lymphoma line (BJAB), with no observed effects on normal human cells. nih.gov Tea polyphenols, another class of compounds, have also been shown to induce apoptosis in cancer cells, an effect that may be mediated by the production of hydrogen peroxide. nih.gov

These findings suggest that this compound, by virtue of its thiazole core, has the potential to exhibit anticancer properties by inhibiting cell growth and inducing programmed cell death.

Table 1: In Vitro Cytotoxic Activity of Thiazole Derivatives

| Compound Class | Cell Line | Activity | Mechanism | Reference |

|---|---|---|---|---|

| Phthalimide-Thiazole Hybrids | MCF-7, PC-12, MDA-MB-468 | Potent cytotoxicity (IC₅₀ values in sub-micromolar range) | Caspase-3 activation, intrinsic apoptosis pathway | nih.gov |

| Pyrazole-Thiazole Carboxylic Acids | Human B-cell lymphoma (BJAB) | Selective anti-proliferative activity | G0/G1 cell cycle arrest | nih.gov |

| Tea Polyphenols (EGCG, EGC) | Lung Cancer (H661, H1299) | Strong growth inhibition (IC₅₀ ≈ 22 µM) | Apoptosis induction, possibly via H₂O₂ production | nih.gov |

Immunomodulatory Effects in Cellular Assays

The thiazole scaffold is often integrated into larger molecules designed to have immunomodulatory effects. For instance, thalidomide (B1683933) and its analogues, which can be combined with other pharmacophores like thiazole, are known multi-target compounds that function as immunomodulators and angiogenesis inhibitors. nih.gov In the context of inflammation, which is closely linked to the immune response, certain pyrazolyl thiazolone compounds have been shown to suppress the differentiation of monocytes into macrophages and inhibit the production of inflammatory cytokines by activated macrophages. nih.gov This points to a direct influence on key cellular players in the immune system. The ability of these compounds to also induce macrophage apoptosis presents a novel mechanism for resolving inflammation. nih.gov Given these precedents, it is plausible that this compound could exhibit immunomodulatory properties, although direct studies are required for confirmation.

General In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

The thiazole ring is a cornerstone in the development of new antimicrobial agents due to its presence in numerous compounds with potent activity against a wide spectrum of pathogens, including drug-resistant strains. nih.govresearchgate.net The pyrrolidine moiety also contributes to the antimicrobial profiles of various synthetic compounds. bohrium.com

Derivatives combining these structural motifs have been extensively evaluated. A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed interesting antibacterial activity against Acinetobacter baumannii (MIC = 31.25 µg/mL) and significant activity against Mycobacterium tuberculosis H37Rv (MIC = 0.98-1.96 µg/mL). nih.gov Other 1,3-thiazole derivatives have been tested against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria such as Escherichia coli, and the fungal strain Aspergillus niger. nih.gov For example, certain benzo[d]thiazole derivatives displayed significant activity at concentrations of 50–75 µg/mL. nih.gov Similarly, some thiazolidinone derivatives have demonstrated high activity against S. aureus, P. aeruginosa, Salmonella typhi, and C. albicans at a concentration of 500 µg/mL. nanobioletters.com

The established antimicrobial and antifungal properties of both thiazole and pyrrolidine derivatives strongly suggest that this compound is a promising candidate for development as a novel antimicrobial agent. nih.govresearchgate.netbohrium.comnih.govnanobioletters.com

Table 2: In Vitro Antimicrobial Activity of Thiazole and Pyrrolidine Derivatives

| Compound Class | Target Organism(s) | Key Finding(s) | Reference |

|---|---|---|---|

| Thiazolyl-pyrrolidine Carboxylates | A. baumannii, M. tuberculosis | MIC of 31.25 µg/mL against A. baumannii; MIC of 0.98-1.96 µg/mL against M. tuberculosis | nih.gov |

| 1,3-Thiazole Derivatives | MRSA, E. coli, A. niger | Notable activity at 50-200 µg/mL concentrations | nih.gov |

| Thiazolidinone Derivatives | S. aureus, P. aeruginosa, S. typhi, C. albicans | High activity with zones of inhibition from 15.22 to 19.93 mm | nanobioletters.com |

Anticonvulsant Activity in In Vitro Seizure Models

The search for new antiepileptic drugs has identified thiazole and its derivatives as a promising class of compounds. zsmu.edu.uamdpi.com Various thiazole-bearing molecules have demonstrated significant anticonvulsant activity in established in vitro and animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. zsmu.edu.uanih.gov These models are used to identify compounds effective against generalized tonic-clonic seizures and absence seizures, respectively.

For example, a series of small-molecule neuroprotective agents showed potent antiseizure activity across multiple animal models, including the 6 Hz test for therapy-resistant partial seizures. nih.gov Thiazolidinone derivatives have also been screened, with lead compounds like 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone showing high efficacy. zsmu.edu.ua Further studies on thiazole-bearing 4-thiazolidinones identified compounds with excellent anticonvulsant activity in both PTZ and MES models. mdpi.com The structural features of this compound align with those of molecules found to be active in these preclinical seizure models, indicating its potential as a novel anticonvulsant agent. zsmu.edu.uamdpi.comnih.govnuph.edu.ua

Anti-inflammatory Pathways Elucidation in Cell Lines

The molecular scaffolds within this compound are associated with significant anti-inflammatory properties. Thiazole-containing compounds, particularly thiazolidinones, are known to exert anti-inflammatory effects. mdpi.com Research into pyrazolyl thiazolones has elucidated their mechanisms of action, which include the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. nih.gov These enzymes are critical in the arachidonic acid cascade that produces pro-inflammatory prostaglandins (B1171923) and leukotrienes.

In cellular models, the most active pyrazolyl thiazolone compounds displayed COX-2 inhibitory activity comparable to celecoxib (B62257) (IC₅₀ values of 0.09–0.14 µM). nih.gov Beyond enzyme inhibition, these compounds affect inflammatory pathways by modulating transcription factors. For instance, plant-derived phenolic acids have been shown to decrease the expression of p-p65, a subunit of the pro-inflammatory transcription factor NF-κB, while increasing the expression of Nrf2, which regulates cellular antioxidant responses. mdpi.com Specifically, in cell lines like the porcine jejunal epithelial cell line (IPEC-J2), chlorogenic acid was found to reduce phosphorylation in the IκBα/NF-κB pathway. mdpi.com Given that the thiazole ring is a key component of potent anti-inflammatory agents, this compound is a compound of interest for its potential to modulate these critical inflammatory pathways. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This analysis is fundamental for understanding the basis of a compound's biological activity. Thiazole (B1198619) and pyrrolidine (B122466) moieties are present in numerous clinically approved and experimental drugs, suggesting they can interact favorably with a variety of biological targets. nih.govnih.gov

While specific docking studies for 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol are not extensively published, analysis of related thiazole and pyrrolidine derivatives against various protein targets allows for the prediction of likely interaction patterns. These compounds are known to target enzymes such as kinases, carbonic anhydrase, and microbial enzymes like DNA gyrase and 14α-demethylase. nih.govnih.govacs.org

Docking studies on similar thiazole-containing compounds reveal common interacting residues within the active sites of their respective targets. For instance, in studies of thiazole derivatives targeting protein kinases, key interactions often involve hydrogen bonds with hinge region residues (e.g., LYS 141, LYS 162) and hydrophobic interactions with residues like LEU 139 and VAL 147. acs.org The nitrogen and sulfur atoms of the thiazole ring are crucial, often participating in hydrogen bonding and sulfur-aromatic interactions. nih.gov The pyrrolidinol group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the nitrogen atom), anchoring the ligand within the binding pocket.

A hypothetical docking of this compound would likely show the thiazole ring's nitrogen forming hydrogen bonds, while the pyrrolidine's hydroxyl group could interact with polar residues like serine or threonine. The lipophilic parts of the molecule would be stabilized by hydrophobic interactions within the target's binding cleft.

Table 1: Examples of Key Interacting Residues for Thiazole/Pyrrolidine Analogs with Various Protein Targets

| Protein Target | Analog Compound Class | Key Interacting Residues | Type of Interaction |

| Aurora Kinase A | 2-Amino Thiazole Derivatives | LYS 141, LYS 162, ASP 274 | Hydrogen Bonding, Ionic Interactions |

| Carbonic Anhydrase | Thiazole-based Sulfonamides | Not Specified | High binding affinity noted |

| E. coli MurB | Thiazolo-triazole Derivatives | Ser228 | Hydrogen Bonding |

| Tubulin | 2,4-disubstituted Thiazoles | AsnA101, AsnB249, SerA178 | Arene-H bond, Sulfur bond, H-bond |

| Dipeptidyl peptidase-IV | Pyrrolidine Derivatives | Not Specified | Electropositive groups favored at position 5 |

This table presents findings from studies on related compounds to infer potential interactions for this compound.

The conformational flexibility of this compound is largely determined by the pyrrolidine ring and the rotatable bond connecting it to the thiazole methyl group. The pyrrolidine ring typically adopts one of two major puckered conformations, known as Cγ-exo and Cγ-endo. researchgate.net The specific conformation is influenced by its substituents.

Computational studies on similar pyrrolidine derivatives show that the ring's pucker and the orientation of its substituents are critical for optimal binding. nih.gov The lowest energy conformation will position the hydroxyl and thiazol-ylmethyl groups in a way that maximizes favorable interactions within the protein's binding site. The optimal binding mode would likely involve the thiazole ring positioned in a hydrophobic pocket, with the pyrrolidinol moiety extending towards a more polar region to form key hydrogen bonds, thus anchoring the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

For thiazole-containing compounds, QSAR models have been successfully developed, particularly for antifungal agents. nih.govnih.govcapes.gov.br These studies often reveal that a compound's activity is highly dependent on specific physicochemical properties.

A typical QSAR study on a series of antifungal thiazole derivatives might generate an equation like the one shown in Table 2. The descriptors in such an equation often relate to the molecule's electronic properties (e.g., energy of the highest occupied molecular orbital, HOMO), steric factors (e.g., molecular volume), and hydrophobicity (e.g., LogP). For example, studies on triazole derivatives have shown that antifungal activity correlates well with parameters like the heat of formation (DELH) and molecular volume (V). nih.gov A 3D-QSAR model for antifungal N-(1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides achieved good predictive power, indicating that both steric and electrostatic fields are important for activity. capes.gov.br

Table 2: Representative QSAR Model for a Series of Antifungal Thiazole Analogs

| Model Type | Example Equation / Key Descriptors | Statistical Significance | Interpretation |

| 2D-QSAR | Activity = c₀ + c₁(DELH) + c₂(V) | r > 0.9 | Antifungal activity is correlated with the compound's heat of formation and molecular volume. |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | q² = 0.516, r² = 0.800 | The 3D shape and electronic properties of the molecule are critical for its antifungal effect. |

This table illustrates the principles of QSAR modeling using data from related antifungal compounds.

While a specific QSAR model for this compound is not available, these examples demonstrate that its biological activity would likely be influenced by its molecular shape, electronic structure, and hydrophobicity.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico methods are invaluable for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity. These predictions help to identify candidates with favorable drug-like properties early in the discovery process. nih.govbepls.com

The drug-likeness of this compound can be initially assessed using rules such as Lipinski's Rule of Five. Publicly available computed data for the compound suggests it generally complies with these rules, indicating a higher likelihood of oral bioavailability. nih.gov

In silico ADME prediction tools like SwissADME or PreADMET can provide more detailed parameters. nih.govjscimedcentral.com For thiazole and pyrrolidine derivatives, these predictions often highlight good intestinal absorption and the potential to cross the blood-brain barrier, depending on specific substitutions. The presence of polar groups like the hydroxyl function on the pyrrolidine ring can increase water solubility but may also impact membrane permeability.

Table 3: Predicted In Silico ADME and Physicochemical Properties for this compound

| Property | Predicted Value / Assessment | Implication |

| Molecular Weight | 184.26 g/mol nih.gov | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | 0.3 nih.gov | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 nih.gov | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 nih.gov | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 64.6 Ų nih.gov | Suggests good oral bioavailability |

| Gastrointestinal (GI) Absorption | High (Predicted) | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Possible (Predicted) | May have central nervous system activity |

Predictions are based on the compound's structure and data from general computational models and public databases.

In silico toxicology platforms predict potential toxicity based on a compound's structure by identifying toxicophores—substructural features known to be associated with adverse effects. jscimedcentral.comfraunhofer.deresearchgate.net These tools screen for potential issues such as mutagenicity, carcinogenicity, and organ toxicity.

For this compound, the thiazole ring is a common moiety in many drugs and is generally considered to have a favorable safety profile, though specific derivatives can show toxicity. nih.gov Predictive models would analyze the entire structure for any alerts. For example, some aromatic amines or nitro groups are known toxicophores, neither of which are present in this compound. In silico toxicity prediction for related thiazole-based compounds in some studies has indicated a low likelihood of toxicity. nih.gov

Table 4: Common In Silico Toxicity Endpoints and General Predictions for Heterocyclic Compounds

| Toxicity Endpoint | Prediction Method | General Finding for Thiazole/Pyrrolidine Scaffolds |

| Mutagenicity (Ames test) | Structural Alert Analysis | Generally low risk unless specific mutagenic substituents are present. |

| Carcinogenicity | Structural Alert Analysis | Generally low risk for the core scaffolds. |

| Hepatotoxicity | QSAR-based models | Variable; dependent on the overall molecular properties. |

| Cardiotoxicity (hERG inhibition) | Docking/QSAR models | Possible, as the basic nitrogen in the pyrrolidine could interact with the hERG channel. |

This table outlines the types of predictions made and general expectations for the chemical class of the title compound.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Extensive searches of scientific literature and computational chemistry databases did not yield specific Density Functional Theory (DFT) studies conducted on the compound this compound. While DFT is a powerful and widely used method for investigating the electronic structure and reactivity of molecules containing thiazole and pyrrolidine rings, specific research on this particular chemical entity is not publicly available. researchgate.netnih.govjmchemsci.commdpi.comsemanticscholar.orgresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net

DFT calculations provide valuable theoretical insights into molecular properties. For a hypothetical DFT study on this compound, researchers would typically focus on several key areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule. This would involve calculating bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Electronic Properties: Calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) Analysis: Investigating the charge distribution on individual atoms and the nature of the chemical bonds within the molecule. This can reveal details about hyperconjugative interactions and the delocalization of electron density.

Reactivity Descriptors: Calculating global reactivity descriptors such as electronegativity, chemical hardness, and softness based on the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its computational analysis. The application of DFT to this molecule remains a potential area for future research to elucidate its fundamental chemical properties.

Future Perspectives and Research Directions

Rational Design of Novel 1-Thiazol-5-ylmethyl-pyrrolidin-3-ol Analogs with Enhanced Specificity

The principles of rational drug design can be systematically applied to modify the this compound scaffold, aiming to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to optimize its pharmacological profile. nih.gov Key to this approach is understanding how different functional groups and their stereochemistry on both the thiazole (B1198619) and pyrrolidine (B122466) rings influence biological activity. nih.gov

The pyrrolidine ring, a non-planar and sp3-hybridized scaffold, offers significant opportunities for stereochemical diversification. nih.gov The hydroxyl group at the 3-position of the pyrrolidine ring is a critical site for modification. Its stereochemistry (R or S configuration) and potential for derivatization (e.g., etherification, esterification) could profoundly impact target binding and pharmacokinetic properties. The nitrogen atom of the pyrrolidine ring also presents a point for modification, although in this scaffold, it serves as the linker to the thiazole moiety.

The thiazole ring is a common feature in many biologically active compounds and offers several positions for substitution. researchgate.net Modifications at the C2 and C4 positions of the thiazole ring with various substituents (e.g., alkyl, aryl, halogen groups) could modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.

A systematic approach to analog design would involve creating a library of derivatives with modifications at these key positions, as outlined in the table below.

| Modification Site | Type of Modification | Potential Impact |

| Pyrrolidin-3-ol | Stereochemistry (R/S) | Altered binding affinity and selectivity |

| Derivatization (O-alkylation, O-acylation) | Improved metabolic stability and cell permeability | |

| Thiazole Ring (C2) | Substitution with electron-donating or -withdrawing groups | Modulation of electronic properties and target interaction |

| Thiazole Ring (C4) | Introduction of bulky or constrained groups | Enhanced selectivity for target protein |

| Thiazol-5-ylmethyl linker | Alteration of linker length or rigidity | Optimization of spatial orientation for target binding |

Table 1: Rational Design Strategies for this compound Analogs

Exploration of Undiscovered Biological Targets and Signaling Pathways

The thiazole and pyrrolidine nuclei are present in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov This suggests that this compound and its analogs may interact with a variety of biological targets. A key area of future research will be the identification of these targets and the elucidation of the signaling pathways they modulate.

Given the structural similarities to known bioactive molecules, several potential target classes can be hypothesized. One prominent possibility is the family of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These ligand-gated ion channels are crucial in the central nervous system, and their modulation is a therapeutic strategy for various neurological disorders. nih.govunifi.it The this compound scaffold could act as an agonist, antagonist, or allosteric modulator of different nAChR subtypes, such as the α4β2 or α7 subtypes. nih.govnih.gov

Other potential targets include enzymes such as kinases, which are often implicated in cancer and inflammatory diseases, and enzymes involved in metabolic pathways. The broad spectrum of activities observed for related thiazole and pyrrolidine derivatives underscores the need for comprehensive target identification studies. nih.govresearchgate.net Techniques such as chemical proteomics and affinity-based target isolation can be employed to uncover the molecular targets of this compound class.

| Potential Target Class | Specific Examples | Rationale |

| Nicotinic Acetylcholine Receptors (nAChRs) | α4β2, α7 subtypes | Structural resemblance to known nAChR modulators |

| Protein Kinases | Various | Thiazole moiety is a common scaffold in kinase inhibitors |

| Enzymes in Metabolic Pathways | e.g., Aldose reductase | Pyrrolidine-based structures have shown inhibitory activity |

| G-protein Coupled Receptors (GPCRs) | Serotonin or dopamine (B1211576) receptors | Pyrrolidine scaffold is present in many GPCR ligands |

Table 2: Potential Biological Targets for this compound Derivatives

Development of Advanced In Vitro Efficacy Assessment Methodologies

To effectively evaluate the biological activity of newly synthesized this compound analogs, the development and application of advanced in vitro efficacy assessment methodologies are crucial. These assays should be tailored to the hypothesized biological targets and provide detailed information on the potency, selectivity, and mechanism of action of the compounds.

For potential nAChR modulators, high-throughput electrophysiology platforms can be used to measure the effects of compounds on ion channel function in real-time. nih.gov Radioligand binding assays with subtype-specific ligands can determine the binding affinity and selectivity of the analogs for different nAChR subtypes. nih.gov Furthermore, cell-based functional assays that measure downstream signaling events, such as calcium influx or changes in gene expression, can provide a more comprehensive understanding of the compounds' cellular effects. rsc.org

If other enzyme targets are identified, specific enzymatic assays will need to be developed and optimized for high-throughput screening. For instance, if a kinase is identified as a target, kinase activity assays using fluorescent or luminescent readouts can be employed to quantify the inhibitory potential of the compounds.

Integration with Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To explore the chemical space around the this compound scaffold efficiently, combinatorial chemistry and high-throughput screening (HTS) are indispensable tools. scispace.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. nih.gov

A combinatorial library of this compound derivatives could be generated by varying the substituents on both the thiazole and pyrrolidine rings using a predefined set of chemical reactions. This library can then be subjected to HTS against a panel of biologically relevant targets. HTS enables the rapid screening of thousands of compounds, allowing for the identification of "hit" molecules with desired biological activity. scispace.com

The integration of these techniques will accelerate the discovery of novel derivatives with improved therapeutic properties. The data generated from HTS can also provide valuable insights into the SAR of this compound class, further guiding the rational design of more potent and selective analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.